molecular formula C12H22O2 B1587846 (E)-2-Hexenyl hexanoate CAS No. 53398-86-0

(E)-2-Hexenyl hexanoate

Cat. No.: B1587846
CAS No.: 53398-86-0
M. Wt: 198.3 g/mol
InChI Key: UQPLEMTXCSYMEK-VQHVLOKHSA-N
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Description

(E)-2-Hexenyl hexanoate (CAS 53398-86-0), also known as trans-2-Hexenyl caproate, is a high-purity ester compound supplied as a colorless clear liquid for research and development applications . It is characterized by a green, fruity odor profile and has a molecular formula of C12H22O2 and a molecular weight of 198.30 g/mol . Key physical properties include a specific gravity of 0.875-0.885 at 25°C, a refractive index of 1.432-1.446 at 20°C, and a boiling point of 125°C at 25 mm Hg . This compound is primarily valued in research as a flavor and fragrance agent, where it functions as a modifier for galbanum and other green topnotes and is used to balance harsh sweet notes in pineapple flavors . Its scientific utility is supported by its safety evaluation; the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has determined there is no safety concern at current levels of intake when used as a flavouring agent (JECFA No. 1381) . Similarly, it has been assessed as GRAS (Generally Recognized As Safe) by the Flavor and Extract Manufacturers Association (FEMA No. 3983) . Beyond organoleptic applications, this compound is also studied in semiochemistry, as it is utilized by various species in their chemical communication systems . This product is intended for research use only by qualified professionals and is not intended for diagnostic, therapeutic, or personal use. All information is provided for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-hex-2-enyl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7+
Source PubChem
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InChI Key

UQPLEMTXCSYMEK-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC=CCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID50886053
Record name Hexanoic acid, (2E)-2-hexen-1-yl ester
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Molecular Weight

198.30 g/mol
Source PubChem
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Physical Description

Liquid, Colourless liquid; Green fruity aroma
Record name 2-Hexenyl hexanoate
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Record name (E)-2-Hexenyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

125.00 °C. @ 25.00 mm Hg
Record name 2-Hexenyl hexanoate
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Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name (E)-2-Hexenyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.875-0.885
Record name (E)-2-Hexenyl hexanoate
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CAS No.

53398-86-0
Record name (E)-2-Hexenyl hexanoate
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Record name 2-Hexenyl hexanoate, (2E)-
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Record name Hexanoic acid, (2E)-2-hexen-1-yl ester
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Record name (E)hex-2-enyl hexanoate
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Record name 2-HEXENYL HEXANOATE, (2E)-
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Natural Occurrence and Distribution of E 2 Hexenyl Hexanoate

Presence in Insect Systems as Semiochemicals

The role of (E)-2-Hexenyl hexanoate (B1226103) as a semiochemical is particularly well-documented in the order Hemiptera, which includes true bugs such as bean bugs and shield bugs. In these insects, the compound is often released from specialized scent glands and is detected by the antennae of other individuals, triggering specific behavioral responses.

Identification in Hemipteran Species

Research has led to the identification of (E)-2-Hexenyl hexanoate in several Hemipteran species, where it serves diverse functions ranging from an alarm pheromone to a component of a sex attractant.

In the bean bug Riptortus clavatus, this compound has been identified as the primary alarm pheromone. Synthetic this compound has been shown to elicit dispersive behavior in both adult and larval stages of the bug. When exposed to the compound, the bugs become restless for a period before settling. While it is a key component of the bug's chemical communication, airborne volatiles from males contain other electroantennographically active compounds that are hypothesized to be aggregation pheromones.

For the closely related species Riptortus pedestris, this compound is also recognized as an alarm pheromone that induces dispersive behavior. However, its role may be more complex. Some research suggests it can act as a supplemental component or synergist for the male-secreted aggregation pheromone, which facilitates the gathering of conspecific adults and nymphs. The primary components of the aggregation pheromone in R. pedestris include compounds such as (E)-2-hexenyl (Z)-3-hexenoate and (E)-2-hexenyl (E)-2-hexenoate. The interplay between the alarm signal and the aggregation signal demonstrates a sophisticated chemical communication system.

Analysis of the metathoracic scent glands of the hairy shield bug, Dolycoris baccarum, has identified a complex mixture of volatile compounds. However, based on available research, this compound is not a reported component of this secretion. Studies have shown that the major chemical constituent in both males and females is tridecane, which comprises over 50% of the total content. Other identified compounds in the scent glands include 4-oxo-(E)-2-hexenal.

In the rice leaf bug, Trigonotylus caelestialium, this compound is a key component of the female sex pheromone. Analyses of female body extracts using gas chromatography-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) identified ten electrophysiologically active compounds. Field trapping experiments confirmed that a blend of n-hexyl n-hexanoate, (E)-2-hexenyl n-hexanoate, and n-octyl n-butyrate is attractive to males. The specific ratio of these components is crucial for optimal attraction.

While the predatory tomato bug Nesidiocoris tenuis utilizes chemical signals for communication, current scientific literature has not identified this compound as one of its semiochemicals. Instead, research involving volatile collections and electroantennographic analysis has identified 1-octanol and octyl hexanoate as the primary components of its sex pheromone. Traps baited with a blend of these two synthetic compounds were effective at capturing male N. tenuis in glasshouse experiments.

Data Tables

Table 1: Function of this compound in Hemipteran Species

SpeciesCommon NameFunction of this compound
Riptortus clavatusBean BugAlarm Pheromone
Riptortus pedestrisBean BugAlarm Pheromone / Aggregation Pheromone Synergist
Dolycoris baccarumHairy Shield BugNot Identified as a Semiochemical
Trigonotylus caelestialiumRice Leaf BugComponent of Female Sex Pheromone
Nesidiocoris tenuisTomato BugNot Identified as a Semiochemical

Table 2: Pheromone Components Identified in Trigonotylus caelestialium

CompoundRelative Ratio in Female ExtractRole
n-Hexyl n-hexanoate1000Pheromone Component (Attractant)
This compound 414-491Pheromone Component (Attractant)
n-Octyl n-butyrate5-11Pheromone Component (Attractant)
n-Hexyl (E)-2-hexenoatetrace-5EAD-Active
n-Octyl n-hexanoate55-71EAD-Active
(E)-2-Octenyl n-hexanoate50-63EAD-Active
n-Pentyl n-hexanoatetrace-3EAD-Active
n-Hexyl n-butyrate225EAD-Active
(E)-2-Hexenyl n-butyrate90EAD-Active
n-Hexyl (E)-2-butenoate32EAD-Active
Source: J Chem Ecol. 2001 Dec;27(12):2447-58

Detection in Other Insect Taxa

This compound has been identified in a variety of other insect taxa, where it often plays a role as a semiochemical, such as a pheromone or allomone. One of the most well-documented cases is its function as an alarm pheromone in the bean bug, Riptortus clavatus. tandfonline.com In this species, the release of this compound elicits dispersive behavior in both adults and larvae. tandfonline.com The compound has also been reported in the related species Riptortus pedestris. nih.gov

Research and database records show its presence across different insect orders, including Hemiptera and Coleoptera.

Table 1: Detection of this compound in Various Insect Taxa

OrderFamilySpeciesRole/Signal Category
HemipteraMiridaeBlepharidopterus angulatusPheromone
HemipteraAlydidaeRiptortus clavatusPheromone (Alarm)
HemipteraAlydidaeRiptortus pedestrisNot specified
HemipteraMiridaeCreontiades dilutusPheromone
HemipteraMiridaeStenotus rubrovittatusAttractant
HemipteraMiridaeTrigonotylus caelestialiumAttractant
ColeopteraStaphylinidaeEusphalerum marshamiAllomone
ColeopteraStaphylinidaeEusphalerum ophthalmicumAllomone
ColeopteraStaphylinidaeEusphalerum stramineumAllomone

Occurrence in Plant Volatile Profiles

Contribution to Fruit Aroma

Detailed analyses of the volatile aroma profiles of various apple cultivars, including 'Honeycrisp', 'Golden Reinders', and 'Fuji', have identified a vast number of compounds, primarily esters, alcohols, and aldehydes. researchgate.netnih.govnih.gov These studies have highlighted the importance of compounds like hexyl acetate (B1210297), (E)-2-hexenal, hexyl 2-methylbutyrate, and ethyl 2-methylbutyrate to the characteristic "green" and fruity notes of apple aroma. researchgate.netnih.gov However, based on available comprehensive studies of apple volatiles, this compound is not reported as a naturally occurring compound in the aroma profile of Malus domestica. While its aroma is sometimes described as "green apple-like" when used as a flavoring agent, its presence has not been confirmed in the fruit itself. thegoodscentscompany.com

The aroma of plums (Prunus domestica) is a complex mixture of volatile organic compounds. Extensive research on cultivars such as 'Horvin' has led to the identification of 148 distinct components, with esters forming the largest chemical class. redalyc.orgscielo.br Key odor-active compounds contributing to plum aroma include ethyl 2-methylbutanoate, hexyl acetate, (E)-2-nonenal, and linalool. scielo.br While a variety of hexenyl and hexyl esters are present, including (Z)-3-hexenyl hexanoate, current research has not identified this compound as a constituent of the volatile profile of Prunus domestica. redalyc.orgscielo.brnih.gov

Table 2: Summary of this compound Occurrence in Apple and Plum

Fruit SpeciesScientific NamePresence of this compoundKey Related Volatiles Identified
AppleMalus domesticaNot ReportedHexyl acetate, (E)-2-hexenal, Hexyl hexanoate
PlumPrunus domesticaNot Reported(Z)-3-Hexenyl hexanoate, Hexyl acetate, Linalool

Presence in Processed Plant Products (e.g., Black Tea)

This compound has been identified as a volatile component in black tea. Its presence can be influenced by the tea cultivar and the specifics of the processing methods employed. Research has indicated that this compound may be among the aromatic markers that differentiate various types of tea. For instance, it has been detected in analyses comparing different green and black teas.

Occurrence in Lonicera maackii Fruits

Currently, there is a lack of available scientific literature that specifically identifies this compound as a volatile compound present in the fruits of Lonicera maackii, also known as Amur honeysuckle.

Variations in Natural Production Across Genotypes and Environmental Conditions

The production of volatile compounds in plants, including esters like this compound, is a complex biological process influenced by both genetic and environmental factors. While specific research on the variability of this compound is limited, general principles of plant biochemistry suggest that its synthesis can be affected by these factors.

Genotypic Variations: Different cultivars or genotypes of the same plant species can exhibit significant variations in their volatile profiles. These differences are rooted in their genetic makeup, which dictates the enzymatic pathways responsible for the synthesis of aromatic compounds. For example, variations in the volatile compound profiles have been observed among different watermelon cultivars.

Biosynthesis of E 2 Hexenyl Hexanoate in Biological Systems

Enzymatic Pathways and Precursors

The formation of (E)-2-Hexenyl hexanoate (B1226103) relies on the convergence of pathways that generate its two constituent parts: an alcohol ((E)-2-hexen-1-ol) and an acyl-Coenzyme A (acyl-CoA) (hexanoyl-CoA). The entire process begins with the enzymatic breakdown of lipids to release fatty acid precursors.

The biosynthesis of (E)-2-Hexenyl hexanoate is initiated from fatty acid derivatives, which serve as the foundational precursors. The process begins with the action of lipases, which hydrolyze triglycerides (TAGs) to release free polyunsaturated fatty acids (PUFAs), primarily linolenic acid (C18:3) and linoleic acid (C18:2). nih.gov These C18 PUFAs are the starting point for the C6 alcohol moiety of the final ester.

The acyl portion of the ester, hexanoate, is derived from hexanoyl-CoA. Straight-chain acyl-CoAs like hexanoyl-CoA are produced via the fatty acid degradation pathway. nih.gov The availability of these distinct fatty acid-derived precursors—C18 PUFAs for the alcohol and shorter-chain acyl-CoAs for the acid component—is the first critical step in the biosynthetic pathway.

The conversion of C18 PUFAs into the C6 alcohol precursor of this compound occurs via the well-established Lipoxygenase-Hydroperoxide Lyase (LOX-HPL) pathway. frontiersin.org This pathway is responsible for the production of numerous C6-volatiles, also known as GLVs.

The key enzymatic steps are as follows:

Lipoxygenase (LOX) : This enzyme catalyzes the addition of molecular oxygen (dioxygenation) to linolenic or linoleic acid. nih.govmdpi.com This reaction specifically forms fatty acid hydroperoxides (HPOs). For instance, 13-lipoxygenase converts linolenic acid into 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT). researchgate.net

Hydroperoxide Lyase (HPL) : The unstable hydroperoxides are immediately cleaved by HPL, a cytochrome P450 enzyme. nih.govresearchgate.net HPL cleaves the C-C bond, resulting in the formation of a C6 aldehyde and a C12 oxo-acid. nih.gov When 13-HPOT is the substrate, HPL produces (Z)-3-hexenal. researchgate.net

Isomerization : (Z)-3-hexenal can spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal ("leaf aldehyde"). This conversion is often facilitated by a specific (Z)-3:(E)-2-hexenal isomerase.

Reduction : The resulting C6 aldehydes are then reduced to their corresponding alcohols by the action of alcohol dehydrogenase (ADH). frontiersin.org Specifically, (E)-2-hexenal is converted to (E)-2-hexen-1-ol.

Esterification : The final step in the biosynthesis of this compound is the esterification of the alcohol with an acyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) . frontiersin.orgnih.gov The AAT enzyme transfers the hexanoyl group from hexanoyl-CoA to (E)-2-hexen-1-ol, forming the final ester product, this compound, and releasing Coenzyme A. nih.govnih.gov

StepEnzymeSubstrate(s)Product(s)
1LipaseTriglyceridesFree Fatty Acids (e.g., Linolenic Acid)
2Lipoxygenase (LOX)Linolenic Acid + O₂13-Hydroperoxyoctadecatrienoic Acid (13-HPOT)
3Hydroperoxide Lyase (HPL)13-HPOT(Z)-3-Hexenal + C12 Oxo-acid
4Hexenal Isomerase(Z)-3-Hexenal(E)-2-Hexenal
5Alcohol Dehydrogenase (ADH)(E)-2-Hexenal(E)-2-Hexen-1-ol
6Alcohol Acyltransferase (AAT)(E)-2-Hexen-1-ol + Hexanoyl-CoAThis compound + Coenzyme A

Regulation of Biosynthetic Processes

The production of this compound is meticulously regulated at multiple levels, from gene expression to enzyme activity. This regulation ensures that the compound is produced at the appropriate times and in response to specific developmental or environmental signals.

Expression of genes encoding for LOX enzymes is often induced by a variety of environmental stresses, including pathogen attacks, insect herbivory, and mechanical wounding. nih.gov Phytohormones such as jasmonic acid (JA), methyl jasmonate (MeJA), and abscisic acid (ABA) are key signaling molecules that mediate these responses and can induce the transcription of LOX genes. mdpi.comnih.govplos.org Analysis of the promoter regions of LOX genes has revealed the presence of specific cis-acting elements that respond to these hormonal and stress signals, thereby controlling gene expression. plos.org

Similarly, the expression of AAT genes, which catalyze the final esterification step, is often developmentally regulated. In many fruits, such as apricots, the transcription of specific AAT genes increases sharply during ripening. researchgate.net This increase in AAT expression correlates directly with a surge in the production of C6 esters, including various hexenyl acetates and, by extension, hexenyl hexanoates. researchgate.net This developmental regulation links the production of aroma compounds to the fruit maturation process, likely to attract seed dispersers.

Metabolic Dynamics During Development and Post-Harvest Processes

The concentration of this compound and its precursors undergoes significant changes throughout a plant's life cycle, particularly during fruit ripening and senescence, as well as in post-harvest conditions. These metabolic shifts are a direct consequence of the regulatory mechanisms controlling the biosynthetic pathway.

During fruit ripening, a metabolic transition occurs where C6 alcohols like (Z)-3-hexen-1-ol are converted into their corresponding esters. nih.gov Studies on lulo fruit, for instance, have shown that as the fruit ripens, the concentration of C6 alcohols decreases while the concentration of acetate (B1210297) and hexanoate esters increases more than sixfold. nih.gov This dynamic is driven by the increased expression and activity of AAT enzymes during maturation. researchgate.net The major volatile compounds found during the ripening of lulo are C6 straight-chain compounds derived from the LOX pathway, including (E)-2-hexenal, (Z)-3-hexen-1-ol, and various hexenyl and hexyl esters. nih.gov

Post-harvest handling and storage also profoundly impact the volatile profile. In strawberries, cold storage can lead to changes in the composition of volatiles, with some esters being newly produced while others decrease. nih.gov For example, (2E)-hexenyl acetate was newly synthesized in half-red strawberries during cold storage. nih.gov Furthermore, post-harvest treatments can alter these dynamics; applying CO₂ can suppress the production of off-odor volatiles like hexanoic acid, while treatments with precursors like hexanal (B45976) can increase the production of linear esters such as hexyl acetate. nih.govresearchgate.net These changes highlight the continued enzymatic activity in plant tissues after they have been harvested.

Compound ClassRipening StageSenescence Stage
C6 Alcohols ((Z)-3-hexen-1-ol, 1-hexanol)High concentration, serves as precursor poolConcentration decreases
C6 Aldehydes ((E)-2-hexenal)Present as an intermediatePresent
Acetate Esters ((Z)-3-hexenyl acetate, hexyl acetate)Concentration increases significantlyMajoritarian compounds
Methyl Esters (methyl butanoate, methyl hexanoate)Lower concentrationConcentration increases dramatically, becoming dominant

This table represents the general dynamics of related compound classes during fruit maturation and senescence, as observed in studies of climacteric fruit like lulo. nih.gov

Biological Roles and Ecological Significance of E 2 Hexenyl Hexanoate

Pheromonal Functions in Insect Communication

(E)-2-Hexenyl hexanoate (B1226103) is a significant semiochemical, a chemical substance that carries a message, in the insect world. Its primary role is in mediating interactions related to reproduction, particularly within the family Miridae.

Sex Pheromone Activity in Miridae

Research has identified (E)-2-Hexenyl hexanoate as a crucial component of the female-produced sex pheromones in several species of the Miridae family, commonly known as plant bugs. It typically does not act alone but is part of a specific blend of compounds that, in precise ratios, attracts conspecific males for mating.

Green Mirid (Creontiades dilutus) : In this species, the sex pheromone is a binary blend. The major component, hexyl hexanoate, is produced by both males and females. However, the minor, female-specific component, this compound, is essential for male attraction. Field trapping experiments demonstrated that the optimal blend for attracting males is a 5:1 ratio of hexyl hexanoate to this compound. scialert.net The female-specific this compound on its own did not attract any males. scialert.net

Rice Leaf Bug (Trigonotylus caelestialium) : This mirid pest of rice also utilizes this compound in its sex pheromone blend. The attractive mixture for this species consists of three components: octyl butyrate (B1204436), hexyl hexanoate, and this compound. scialert.netresearchgate.net A specific ratio of these compounds was found to be attractive to males. scialert.net

The identification of these multi-component pheromones is critical for developing species-specific monitoring tools and environmentally sound pest management strategies like mass trapping or mating disruption. nih.gov

Table 1: Examples of this compound in Miridae Sex Pheromones

Species Other Pheromone Components Optimal Blend/Ratio Reference
Creontiades dilutus (Green Mirid) Hexyl hexanoate 5:1 (Hexyl hexanoate : this compound) scialert.net
Trigonotylus caelestialium (Rice Leaf Bug) Hexyl hexanoate, Octyl butyrate A ratio of 10-100:1000:400-500 (Octyl butyrate : Hexyl hexanoate : this compound) was found to be attractive. scialert.net

Role in Plant-Insect Interactions

This compound has been identified as a volatile compound in plants, such as the tea plant (Camellia sinensis). nih.gov Volatile organic compounds released by plants play a crucial role in mediating interactions with insects. These signals, known as kairomones, can be used by herbivorous insects to locate host plants for feeding or oviposition.

While this compound is part of the family of C6-volatiles ("green leaf volatiles") known to be important in plant-insect interactions nih.gov, its specific function as a kairomone that attracts or repels particular insect species from the plant is an area requiring further detailed research. The presence of this ester in plant tissues suggests its potential involvement as a chemical cue in the ecological relationship between the plant and the insects that interact with it.

Contribution to Sensory Perception and Flavor Dynamics

Beyond its role in chemical ecology, this compound contributes to the sensory profile of foods and beverages, where it is valued as a flavoring agent. thegoodscentscompany.com Its distinct organoleptic properties are described as green, waxy, and herbaceous.

This phenomenon, where the combination of several compounds below their individual detection thresholds produces a perceivable aroma, is a critical aspect of flavor dynamics. It demonstrates that the final flavor perception of a complex mixture is not merely an additive sum of its parts but is shaped by intricate interactions between its volatile components. In fragrance applications, it is used as a modifier for green top notes and as a blender to balance harsh sweet notes in fruit flavors like pineapple. thegoodscentscompany.com

Odor Activity Value Assessments

While specific OAV data for this compound in various fruits is not extensively detailed in current literature, the significance of structurally similar compounds has been well-established in numerous studies. Esters and C6 compounds (aldehydes, alcohols, and their ester derivatives, often called Green Leaf Volatiles or GLVs) are consistently identified as key odor-active compounds in a wide array of fruits.

For instance, in a detailed analysis of plum (Prunus domestica L.) volatiles, (Z)-3-hexenyl hexanoate, a close isomer of this compound, was identified as a characteristic odor-active compound, meaning its concentration was significantly above its odor threshold cabidigitallibrary.org. This highlights the potential importance of the hexenyl hexanoate structure to fruit aroma. Research on other fruits further underscores the role of related esters. In strawberry flavor profiles, compounds like ethyl hexanoate are noted as major odor-active compounds usda.gov. Similarly, studies on blackberries have identified ethyl hexanoate as a contributor to the fruit's complex aroma dss.go.th.

The following table presents OAVs for several esters and C6 compounds that are structurally related to this compound and are found to be important in the aroma of various fruits. This data illustrates how compounds from this chemical family are often potent contributors to the final perceived scent.

Table 1: Odor Activity Values (OAVs) of Selected Esters and C6 Volatiles in Various Fruits

Compound Fruit Matrix Odor Activity Value (OAV) Reference
Ethyl Hexanoate Delicious Apple Juice 4 - 32 researchgate.net
Hexyl Acetate (B1210297) Plum >1 cabidigitallibrary.org
(E)-2-Hexenal Delicious Apple Juice 25 - 120 researchgate.net
(E)-2-Hexenyl Acetate Plum >1 cabidigitallibrary.org
(Z)-3-Hexenyl Hexanoate Plum >1 cabidigitallibrary.org

Synergistic Interactions with Sub-threshold Aroma Constituents

The complexity of natural aromas arises not only from individual key odorants but also from the intricate interactions between multiple volatile compounds. This compound participates in these complex relationships, particularly through synergistic interactions where its presence, even below its own detection threshold, can significantly impact the perception of other aroma constituents.

A notable example of this phenomenon was demonstrated in a study where a solution containing this compound at a sub-threshold level was combined with other sub-threshold compounds, including 4-hexanolide, (Z)-3-hexenol, and indole. nih.gov Individually, none of the compounds were perceptible. However, when combined, the mixture was no longer odorless and was described as having an "astringent" or "heavy" smell nih.gov. This illustrates a creative interaction where a new aroma characteristic emerges from the combination of otherwise imperceptible components.

Table 2: Documented Synergistic Interactions Involving this compound

Interacting Compounds System/Matrix Observed Effect Reference
This compound, 4-hexanolide, (Z)-3-hexenol, indole (all at sub-threshold levels) Aqueous Solution Mixture changed from odorless to having an "astringent" or "heavy" smell. nih.gov

Modulation of Olfactory Responses

This compound and related plant volatiles can actively modulate olfactory responses in both humans and other organisms, such as insects. This modulation can occur at the perceptual level through the synergistic or suppressive interactions discussed previously, or it can involve influencing the neurophysiological and behavioral responses to chemical cues.

At the perceptual level, the interaction of this compound with other compounds in a mixture can alter the perceived quality and intensity of an aroma nih.govnih.gov. This is a form of olfactory modulation where the "combinatorial code" of odorant receptor patterns is altered, leading to a different final perception in the brain than would be predicted by simply summing the responses to individual components.

In the broader ecological context, this compound is classified as a semiochemical—a chemical involved in communication between organisms pherobase.com. Plant volatiles play a critical role in mediating insect behavior, and the insect olfactory system exhibits remarkable plasticity, allowing it to respond adaptively to different chemical cues based on the insect's physiological state (e.g., age, feeding status) and environmental context researchgate.netnih.govd-nb.info. The presence of specific plant compounds in the environment can modulate an insect's sensitivity and behavioral response to other important cues, such as host plant odors or pheromones nih.govsemanticscholar.org. While direct studies on the specific modulatory role of this compound on insect behavior are limited, its identity as a plant volatile places it within the complex chemical landscape that insects navigate. Its presence can contribute to the background "noise" or specific "signals" that modulate an insect's attraction or repulsion, thereby influencing feeding, mating, and oviposition behaviors.

Interplay with Other Volatile Organic Compounds in Complex Blends

This compound is a highly valued component in the formulation of flavors and fragrances due to its exceptional ability to interact with and modify other volatile organic compounds (VOCs) in complex blends. Its own aroma profile is multifaceted, described with notes of green, fruity, waxy, and even cheesy or herbaceous characteristics thegoodscentscompany.comsigmaaldrich.com. This complexity allows it to serve multiple functions in an aroma composition.

In the fragrance industry, this compound is utilized as a "modifier" for other notes. For example, it can be used to enhance and add a natural quality to galbanum and other powerful green top notes in a perfume thegoodscentscompany.com. Its chemical structure and scent profile also make it an effective "blender." It is particularly useful for balancing the harsh, overly sweet notes that can be present in fruity flavor compositions, such as those designed to mimic pineapple thegoodscentscompany.com.

Advanced Analytical Techniques for Characterization and Quantification

Extraction and Sample Preparation Methodologies

Effective sample preparation is a critical first step to isolate volatile and semi-volatile compounds from the sample matrix, concentrating them to detectable levels while minimizing interferences.

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the analysis of volatile organic compounds (VOCs) in various matrices, including fruits and food products. nih.govnih.gov The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sample in a sealed vial. dergipark.org.tr Volatile analytes, including esters like (E)-2-Hexenyl hexanoate (B1226103), partition from the sample into the headspace and are then adsorbed onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction temperature and time, and sample matrix properties like ionic strength. up.pt For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its ability to adsorb a broad range of volatile compounds. nih.gov Increasing the temperature of the sample can enhance the volatility of analytes, but must be optimized to prevent thermal degradation. The addition of salt (e.g., NaCl) to the sample can increase the ionic strength, which reduces the solubility of organic compounds and promotes their release into the headspace. dergipark.org.tr

HS-SPME is a valuable tool for assessing the quality and stability of fruit products by analyzing their volatile profiles. researchgate.net Research on various fruits and plants has established optimized conditions for extracting volatile esters.

Table 1: Example HS-SPME Parameters for Volatile Compound Analysis in Plant-Based Matrices

Parameter Condition Source
Fiber Coating 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) dergipark.org.trmdpi.com
Sample Preparation Homogenized sample + NaCl dergipark.org.tr
Extraction Temperature 25 °C - 70 °C dergipark.org.trmdpi.com
Extraction Time 40 - 45 minutes dergipark.org.trmdpi.com
Desorption Thermal desorption in GC inlet mdpi.com

Simultaneous Distillation-Extraction (SDE) is a classic and powerful technique for isolating volatile and semi-volatile compounds from complex aqueous or solid samples. up.ptwalshmedicalmedia.com The method combines steam distillation and solvent extraction in a single closed-loop apparatus, often of the Likens-Nickerson design. nih.gov The sample is typically mixed with water and heated in one flask, while an organic solvent with a low boiling point (e.g., pentane) is heated in another. up.ptresearchgate.net

Vapors from both flasks rise, are condensed together, and collected in a U-tube. Due to their immiscibility, the aqueous and organic phases separate. The organic solvent, containing the extracted volatile compounds, is continuously returned to the solvent flask, while the condensed water returns to the sample flask. This process allows for efficient and continuous extraction and concentration of the analytes. walshmedicalmedia.com SDE is considered superior to simple distillation as it minimizes the formation of artifacts and can achieve high recovery rates for a wide range of volatiles. up.pt It has been successfully applied to extract essential oils and aroma compounds from numerous plant matrices. up.pt

Table 2: Typical SDE Operating Conditions

Parameter Condition Source
Apparatus Likens-Nickerson type nih.gov
Sample Matrix Plant material homogenized in distilled water researchgate.net
Extraction Solvent Pentane up.ptresearchgate.net
Extraction Time 1 - 3 hours up.pt
Post-Extraction Concentration of the solvent extract (e.g., with nitrogen) researchgate.net

Chromatographic and Spectrometric Analysis

Following extraction, chromatographic techniques are employed to separate the complex mixture of volatile compounds, while spectrometric detectors are used for their identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and identification of volatile and semi-volatile compounds. phytojournal.com After injection (often following HS-SPME or SDE), the volatilized analytes are transported by an inert carrier gas (typically helium) through a capillary column. mdpi.comphytojournal.com The column, which is housed in a temperature-programmed oven, contains a stationary phase that interacts differently with various compounds, causing them to separate based on their boiling points and chemical properties. mdpi.com

As each separated compound elutes from the column, it enters the mass spectrometer. Here, it is ionized (most commonly by electron impact), causing the molecule to fragment in a predictable and reproducible pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical "fingerprint." phytojournal.com By comparing this spectrum to established spectral libraries (e.g., NIST, Wiley), (E)-2-Hexenyl hexanoate and other compounds can be positively identified. For quantitative analysis, the total ion chromatogram (TIC) or specific ion monitoring (SIM) can be used. researchgate.net

Table 3: Representative GC-MS Parameters for Volatile Ester Analysis

Parameter Condition Source
System Agilent GC-MS System (e.g., 7890A GC, 5975C MSD) phytojournal.com
Column Capillary column (e.g., VF-200ms, 30 m x 0.25 mm, 0.25 µm film) researchgate.net
Carrier Gas Helium at a constant flow rate (e.g., 1.2 - 1.6 mL/min) mdpi.comresearchgate.net
Inlet Temperature 250 °C mdpi.comphytojournal.com
Oven Program Initial hold at 40°C, ramped to 250-280°C mdpi.comphytojournal.com
Ionization Mode Electron Impact (EI) at 70 eV N/A
Mass Range m/z 50-350 researchgate.net

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantification of organic compounds. youtube.comscioninstruments.com The separation principle is the same as in GC-MS. However, instead of a mass spectrometer, the detector is a hydrogen-air flame. youtube.com When organic compounds eluting from the column are burned in this flame, they produce ions. scioninstruments.com An electrical potential is applied across the flame, and the resulting current generated by the ions is measured. This current is proportional to the amount of carbon atoms entering the flame, making the FID an excellent detector for quantifying hydrocarbons and their derivatives, including esters. youtube.com

While GC-FID is highly sensitive and has a wide linear range, it does not provide structural information for compound identification. youtube.comnih.gov Therefore, it is often used in conjunction with GC-MS. Identification is typically confirmed by comparing the retention times of the peaks in the sample chromatogram with those of authentic reference standards run under the same conditions. scielo.br

Table 4: Common GC-FID Operating Parameters

Parameter Condition Source
Column Capillary column (e.g., Polyethylene Glycol) scielo.br
Carrier Gas Helium or Nitrogen (e.g., 1.5 mL/min) nih.govscielo.br
Inlet Temperature 220 - 250 °C nih.govscielo.br
Detector Temperature 250 - 280 °C nih.govnih.gov
Detector Gases Hydrogen and Synthetic Air scielo.br

Bio-coupled Analytical Techniques

While instrumental analysis identifies and quantifies chemical compounds, it does not directly measure sensory perception. Bio-coupled techniques bridge this gap by integrating human sensory evaluation with instrumental analysis to identify aroma-active compounds.

One of the primary methods in this field is Gas Chromatography-Olfactometry (GC-O). In GC-O, the effluent from the gas chromatography column is split, with one portion going to a chemical detector (like MS or FID) and the other to a sniffing port. A trained sensory panelist or analyst sniffs the effluent and records the time, duration, and description of any detected odors. By correlating the timing of the odor event with the chromatographic data, the specific compounds responsible for the aroma can be identified. mdpi.com

More advanced approaches, often termed "flavoromics," combine chemical profiling with multivariate statistical analysis to understand the complex interactions that drive flavor perception. nih.gov Furthermore, techniques like Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) coupled with nose-space analysis allow for the real-time, non-invasive monitoring of volatile organic compounds released in the nasal cavity during eating. fmach.it When combined with dynamic sensory evaluation methods, these bio-coupled systems provide a powerful tool for investigating the in-vivo release and perception of flavor compounds like this compound. fmach.it

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with human sensory perception. mdpi.com In a GC-O system, the effluent from the GC column is split, directing it simultaneously to a conventional detector (like a mass spectrometer or flame ionization detector) and an olfactometry port where a trained panelist can sniff the eluting compounds and describe their associated odors. mdpi.comgcms.cz This approach is invaluable for identifying which specific volatile compounds in a complex mixture are responsible for its characteristic aroma. mdpi.com

This compound is known for its green, fruity, and sometimes cheesy or waxy aroma. thegoodscentscompany.com In the context of a fruit's volatile profile, GC-O analysis would pinpoint its elution time and allow panelists to assign specific descriptors to it, distinguishing its contribution from other co-eluting compounds like aldehydes, alcohols, and other esters that create the complete sensory experience. nih.gov

Table 1: Representative Odor-Active Compounds in Fruit Identified by GC-O This table illustrates the types of compounds often identified alongside esters like this compound in fruit aroma studies using GC-O.

Compound Class Example Compound Typical Odor Descriptor(s)
Esters Ethyl butanoate Fruity, sweet
Hexyl acetate (B1210297) Fruity, pear, sweet
Aldehydes Hexanal (B45976) Green, grassy, fatty
(E)-2-Hexenal Green, leafy, apple
Alcohols 1-Hexanol Green, woody

Gas Chromatography-Electroantennographic Detection (GC-EAG)

Gas Chromatography-Electroantennographic Detection (GC-EAG or GC-EAD) is a highly sensitive and specific technique used to identify biologically active volatile compounds for insects. science.govfrontiersin.org The method links a gas chromatograph to a biological detector: an insect's antenna. nih.gov As compounds elute from the GC column, they are passed over the antenna, and any compound that elicits an olfactory response generates a measurable electrical signal (a depolarization). frontiersin.orgtandfonline.com This allows researchers to screen hundreds of compounds in a natural extract and pinpoint the few that are behaviorally relevant to a specific insect species. nih.gov

A significant application of this technique led to the identification of this compound as an alarm pheromone. In a study on the bean bug Riptortus clavatus, a pest of soybean, airborne volatiles collected from adult female bugs were analyzed using GC-EAD. tandfonline.com The analysis revealed a single, consistent EAD-active peak when tested with antennae from both male and female bugs. tandfonline.com The compound responsible for this electrophysiological response was identified as this compound. Subsequent behavioral assays confirmed that the synthetic version of this compound elicited dispersive and restless behavior in both adult and larval bean bugs, confirming its function as an alarm pheromone. tandfonline.com

This technique has proven crucial in identifying other structurally related esters as insect semiochemicals. For example, GC-EAD was used to identify hexyl butyrate (B1204436) and (E)-2-hexenyl butyrate as components of the sex pheromone for the tarnished plant bug, Lygus pratensis. researchgate.net The specificity of the antennal response makes GC-EAG an indispensable tool in chemical ecology for isolating key signaling molecules from a complex background of plant and insect-derived volatiles. nih.govtandfonline.com

Table 2: GC-EAD Analysis of Riptortus clavatus Volatiles Summary of the key findings that identified this compound as an alarm pheromone.

Parameter Observation Conclusion
Sample Source Airborne volatiles from female Riptortus clavatus bugs Compound is naturally produced and released by the insect.
GC-EAD Result A single peak elicited a strong, repeatable depolarization in both male and female antennae. tandfonline.com The compound is a potent olfactory stimulant for the species.
Compound ID Mass spectrometry and vapor-phase IR confirmed the active peak as this compound. tandfonline.com The chemical structure of the semiochemical was determined.

| Behavioral Assay | Synthetic this compound caused dispersive behavior in adults and larvae. tandfonline.com | The compound functions as an alarm pheromone. |

Chemometric and Multivariate Statistical Analysis for Volatile Profiling

Chemometrics and multivariate statistical analysis are employed to interpret large, complex datasets generated from the analysis of volatile compounds. These methods can reveal patterns, classify samples, and identify the specific compounds that differentiate sample groups.

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised statistical technique used to reduce the dimensionality of a dataset while retaining most of the original variance. mdpi.com In the context of volatile profiling, PCA transforms a large number of correlated variables (the concentrations of different volatile compounds) into a smaller set of uncorrelated variables called principal components (PCs). mdpi.commaxapress.com By plotting the samples on the first two or three PCs, which capture the majority of the data's variability, it is possible to visualize similarities and differences between samples and identify clustering patterns. nih.gov

PCA is widely applied in the study of fruit aromas to differentiate cultivars, assess ripeness, or evaluate the effects of storage conditions. nih.gov For example, studies on numerous apple cultivars have used PCA to cluster different varieties based on their unique volatile profiles. researchgate.netnih.gov In these analyses, esters, including compounds like hexyl hexanoate and hexyl acetate, are often significant variables that contribute to the separation of cultivar groups on the PCA plot. researchgate.netnih.gov The analysis of 515 apple varieties revealed that the primary axis of variation in the volatilome, as determined by PCA, was correlated with the harvest date. maxapress.com Similarly, PCA has been used to successfully discriminate among muscadine grape cultivars based on their distinct volatile compositions. frontiersin.org

This compound, as a component of the volatile blend in many fruits, would act as one of the variables in these PCA models. Its concentration, relative to other compounds, influences a sample's position in the PCA score plot, thereby contributing to the differentiation of, for instance, one apple cultivar from another.

Applications and Biotechnological Potential of E 2 Hexenyl Hexanoate

Integrated Pest Management (IPM) Strategies

(E)-2-Hexenyl hexanoate (B1226103) functions as a semiochemical, a chemical signal that mediates interactions between organisms. Its role as a pheromone, allomone, and attractant for various insect species underpins its potential utility in several IPM strategies designed to reduce reliance on conventional pesticides.

Attract-and-Kill Methodologies

The "attract-and-kill" approach is a targeted pest control method that utilizes an attractant to lure pests to a specific location where they are eliminated by a killing agent, such as an insecticide or a biological control agent. While research has identified (E)-2-Hexenyl hexanoate as an attractant for several insect species, detailed studies specifically documenting its application within a complete attract-and-kill system are not extensively available in the reviewed literature. However, its established function as a lure suggests its potential as the "attract" component in such systems. The principle would involve baiting traps containing an insecticide with this compound to draw in and eliminate target pests, thereby minimizing widespread pesticide application.

Push-Pull Strategies

Push-pull strategies are a sophisticated form of pest management that involves behavior manipulation of insect pests. This method uses a combination of repellent ("push") and attractant ("pull") stimuli to protect a primary crop. The main crop is made unattractive to pests by intercropping it with a repellent plant, while a highly attractive trap crop is planted nearby to lure the pests away.

Currently, there is a lack of specific research or documented examples of this compound being utilized in push-pull pest management systems. While its attractant properties could theoretically position it as a "pull" component, further investigation is required to determine its efficacy in such a strategy, including its ability to synergize with repellent compounds and its attractiveness to target pests in a complex agricultural landscape.

Semiochemical-Based Monitoring and Trapping Systems

One of the most immediate and well-documented applications of this compound in IPM is in monitoring and trapping insect populations. As a semiochemical, it can be used to bait traps that provide valuable data on pest presence, distribution, and population density. This information is crucial for making informed decisions about the timing and necessity of other control measures.

Research has identified this compound as a key semiochemical for several insect species. For instance, it is recognized as the alarm pheromone for the bean bug, Riptortus clavatus. tandfonline.comnih.gov This finding is significant for the development of monitoring tools for this agricultural pest. Synthetic this compound has been shown to elicit a dispersive behavior in these bugs, a response that can be harnessed in trapping and monitoring systems. tandfonline.com

The table below summarizes some of the insect species that are known to respond to this compound, highlighting its role in their chemical communication.

OrderFamilySpeciesCommon NameSemiochemical Role
ColeopteraStaphylinidaeEusphalerum marshami-Allomone
ColeopteraStaphylinidaeEusphalerum ophthalmicum-Allomone
ColeopteraStaphylinidaeEusphalerum stramineum-Allomone
HeteropteraAlydidaeRiptortus clavatusBean bugPheromone (Alarm)
HeteropteraMiridaeCreontiades dilutusGreen miridPheromone
HeteropteraMiridaeStenotus rubrovittatusSorghum plant bugAttractant
HeteropteraMiridaeTrigonotylus caelestialium-Attractant

This targeted attraction allows for the creation of species-specific monitoring systems that can help to reduce the prophylactic use of insecticides and promote more sustainable pest management practices.

Enhancements in Food and Beverage Flavor Profiles

In the food and beverage industry, this compound is valued for its distinct flavor profile. It is a fruity and floral ester that imparts a sweet, green, and apple-like aroma with nuances of banana and pear. chemicalbull.com This makes it a useful component in the formulation of a wide array of food and beverage products.

Its applications include adding sweet and fruity-green flavor notes to:

Beverages: Fruit juices, soft drinks, and flavored waters.

Baked Goods: Pastries, cakes, and fruit-filled snacks.

Dairy Products: Yogurts, ice creams, and flavored milk. chemicalbull.com

The flavor profile of this compound is often described with the following characteristics:

Flavor DescriptorAssociated Nuances
GreenLeafy, fresh
AppleGreen apple, ripe apple
TropicalPear, kiwi, pineapple
Waxy-

Its ability to blend well and balance harsh sweet notes makes it a versatile ingredient for flavor chemists. thegoodscentscompany.com

Utilization in Fragrance Formulations

The pleasant and fresh aroma of this compound also lends itself to applications in the fragrance industry. indiamart.com It is used to enhance the freshness and add natural top notes to a variety of scented products. chemicalbull.com

Its sweet, diffusive, and fruity-green scent is incorporated into:

Perfumes and Colognes: Often used as a modifier for galbanum and other green top notes. thegoodscentscompany.com

Personal Care Products: Lotions, body sprays, soaps, and detergents benefit from its fresh and clean aroma. chemicalbull.comindiamart.com

Home Fragrance Products: Air fresheners, candles, and diffusers. chemicalbull.com

The odor profile of this compound is characterized by the following notes:

Odor DescriptorAssociated Nuances
GreenNatural, leafy
FruitySweet, diffusive, apple-like
Herbal-
WaxyClean
Cognac-

The recommended usage level in fragrance concentrates can be up to 5.0000%. thegoodscentscompany.com

Emerging Research Frontiers and Future Directions

Elucidation of Novel Biological Activities and Mechanisms of Action

The biological functions of GLVs, including aldehydes, alcohols, and their esters, are diverse and critical for plant survival. nih.gov Plants release these compounds almost instantly in response to mechanical damage or attack by herbivores and pathogens. researchgate.net These volatile signals can act as a defense mechanism, with compounds like (E)-2-hexenal showing direct antifungal properties and repellency against certain insects. researchgate.netresearchgate.net Furthermore, GLVs play a crucial role in indirect defense by attracting natural enemies of the attacking herbivores, such as parasitic wasps that prey on caterpillars. wikipedia.org

Emerging research is focused on moving beyond the general characteristics of GLVs to elucidate the specific, novel biological activities of (E)-2-Hexenyl hexanoate (B1226103). Key research questions include whether this particular ester acts as a specific pheromone for insect communication, a targeted antimicrobial agent against certain plant pathogens, or a unique attractant for beneficial predatory insects. Understanding its precise role is a primary objective.

The mechanism of action for many GLVs involves the priming or direct induction of plant defense pathways, often linked to the phytohormone jasmonic acid (JA). nih.govmdpi.com Future studies aim to determine if (E)-2-Hexenyl hexanoate triggers these or other signaling cascades within the plant. In insects, the mechanism of action involves binding to specific chemoreceptors, leading to a behavioral response. Identifying these target receptors and the subsequent neural pathways is a significant frontier in insect neurobiology.

Genetic and Molecular Basis of this compound Production and Perception

Production: The biosynthesis of this compound in plants is a multi-step process rooted in the lipoxygenase (LOX) pathway. This pathway begins with the oxygenation of unsaturated fatty acids like linolenic acid, which are then cleaved by a hydroperoxide lyase (HPL) enzyme to form C6 aldehydes. frontiersin.orgnih.gov These aldehydes are subsequently reduced to their corresponding alcohols, such as (E)-2-hexenol, by an alcohol dehydrogenase (ADH). nih.gov

The final, critical step in the formation of this compound is the esterification of (E)-2-hexenol with hexanoic acid. Research has identified that this reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . frontiersin.orgnih.gov Studies in various fruits, including apricots, have shown that the expression of specific AAT genes increases sharply during ripening, correlating directly with the production of C6 esters like (E)-2-hexenyl acetate (B1210297). frontiersin.orgnih.govnih.gov Transient overexpression of an AAT gene in apricot fruit led to a significant increase in the production of C6-acetate esters, confirming the enzyme's function. nih.gov Therefore, the production of this compound is genetically determined by the expression and activity of a specific AAT that utilizes (E)-2-hexenol and a hexanoyl-CoA molecule as substrates.

Perception: Insects detect volatile compounds like this compound through a sophisticated chemosensory system. This system relies on several families of receptor proteins, primarily the Odorant Receptors (ORs) and Ionotropic Receptors (IRs), which are located in the dendrites of olfactory sensory neurons housed within cuticular sensilla on the antennae. frontiersin.orgelifesciences.orgnih.gov Insect ORs are ligand-gated ion channels that typically function as a heteromeric complex, consisting of a variable, odor-specific OR subunit and a highly conserved co-receptor known as Orco. elifesciences.orgmdpi.com

The frontier of research in this area is the identification of the specific receptor(s) tuned to this compound. While the insect genome contains a large and diverse family of OR and IR genes, determining which one binds to this specific ester requires detailed functional analysis. frontiersin.org The process involves screening candidate receptors by expressing them in model systems (e.g., Xenopus oocytes or Drosophila "empty neurons") and measuring their response to the compound. Pinpointing the molecular basis of its perception will provide crucial insights into insect ecology and open avenues for developing new pest management strategies.

Development of Sustainable and Eco-Friendly Synthetic Routes

The demand for natural flavor and fragrance compounds has driven research into green synthetic methods that minimize environmental impact. begellhouse.com Traditional chemical synthesis of esters, such as Fischer esterification, often relies on strong mineral acid catalysts and high temperatures, which are not environmentally benign. researchgate.net Emerging research focuses on developing sustainable and eco-friendly routes for producing this compound.

Key sustainable approaches include:

Biocatalysis with Immobilized Lipases: This is one of the most promising green chemistry techniques. Lipases are enzymes that can efficiently catalyze esterification reactions under mild conditions (lower temperature and pressure). nih.govijsr.net Using immobilized lipases, where the enzyme is fixed to a solid support, allows for easy separation from the reaction mixture and repeated reuse, making the process more economical and sustainable. begellhouse.com Lipase-catalyzed synthesis also offers high specificity, which reduces the formation of unwanted byproducts. nih.gov

Heterogeneous Catalysis: This approach replaces soluble acid catalysts with solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15). researchgate.nettandfonline.com These catalysts are easily filtered out of the reaction mixture and can be regenerated and reused, simplifying product purification and reducing waste.

Energy-Efficient Methodologies: Techniques such as microwave-assisted esterification (MAE) can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.com Studies on the synthesis of other flavor esters have shown that MAE can lead to higher product yields and less catalyst degradation. tandfonline.com

These green synthetic routes offer significant advantages over traditional methods by reducing waste, avoiding harsh reagents, and lowering energy consumption.

Table 1: Comparison of Synthetic Routes for Flavor Esters
MethodCatalystKey AdvantagesChallengesRelevant Findings
Traditional Fischer EsterificationSulfuric Acid (H₂SO₄)Low catalyst costCorrosive, difficult to separate, waste generation, harsh conditionsServes as a baseline for comparing greener alternatives. researchgate.net
Heterogeneous CatalysisSolid Acid Resins (e.g., Amberlyst)Reusable catalyst, easy separation, reduced corrosion and wasteCan have lower activity than homogeneous catalystsEffective for producing various perfumery and flavor esters. researchgate.net
BiocatalysisImmobilized Lipase (e.g., from Candida antarctica)Mild reaction conditions, high selectivity, reusable, "natural" productHigher initial catalyst cost, potential for enzyme deactivationWidely used for solvent-free synthesis of flavor esters with high yields. begellhouse.comnih.govijsr.net
Microwave-Assisted Esterification (MAE)Solid Acid or EnzymeRapid heating, reduced reaction time, lower energy consumption, high yieldRequires specialized equipment, scalability can be a concernShown to produce isoamyl acetate with 99% yield and the least specific energy consumption. tandfonline.com

Comprehensive Ecological Impact Assessments of Applied this compound

As this compound and other GLVs are considered for use in agriculture as potential biopesticides or plant defense elicitors, a thorough understanding of their ecological impact is essential. researchgate.net Because GLVs are naturally produced by plants upon stress, they are presumed to be readily biodegradable. wikipedia.orgmdpi.com However, the application of large, concentrated quantities could have unintended consequences on the ecosystem.

A comprehensive ecological impact assessment represents a critical research frontier and must evaluate several key areas:

Persistence and Fate: Research is needed to determine the compound's half-life in different environmental compartments, including soil, water, and air. Understanding its degradation pathways and identifying its breakdown products is crucial to ensure they are not more harmful than the parent compound. Physicochemical properties, such as octanol-water partition coefficients and Henry's Law constants, are important for modeling this environmental behavior. mdpi.com

Effects on Non-Target Organisms: While the compound may target a specific pest, its effects on beneficial organisms must be assessed. This includes vital ecosystem contributors such as pollinators (e.g., bees), soil microorganisms, and natural predators of pests (e.g., ladybugs, lacewings). Aquatic toxicity studies are also necessary to understand the potential impact of runoff into waterways.

Disruption of Natural Chemical Signaling: GLVs are a fundamental part of the chemical language of ecosystems, used by plants to communicate with each other and with insects. wikipedia.orgmdpi.com Widespread application of a single GLV could potentially mask or interfere with these natural signals, disrupting behaviors such as foraging, mating, and predation in a variety of species.

Conducting these assessments is a vital step to ensure that the use of applied this compound is truly sustainable and does not cause unforeseen harm to the environment.

Advanced Sensing and Detection Technologies for Field Applications

The ability to monitor volatile organic compounds (VOCs) like this compound in real-time and directly in the field is a major goal for precision agriculture. nih.gov Detecting the release of this compound could serve as an early warning system for pest infestation or disease, allowing for timely and targeted interventions. mdpi.com

The leading technology in this area is the electronic nose (e-nose) . nih.govresearchgate.net An e-nose is a device equipped with an array of chemical gas sensors. spie.org When exposed to a complex aroma, each sensor in the array responds differently, creating a unique digital pattern or "smell-print" for that specific volatile profile. nih.gov This technology does not need to identify every single compound but can be trained to recognize the specific smell-print associated with a particular condition, such as a plant under attack by a specific herbivore. mdpi-res.com

Future research and development in this field are focused on:

Sensor Miniaturization and Specificity: Creating smaller, more portable e-noses with sensor arrays that are highly sensitive and selective for GLVs.

Field Deployment: Adapting e-nose technology for robust use in uncontrolled field environments, where factors like humidity and temperature can affect sensor performance. nih.govmdpi.com

Data Analysis and Machine Learning: Developing advanced algorithms and machine learning models to rapidly process sensor data and accurately identify the "pest present" or "disease detected" signal from background environmental odors. nih.gov

Other advanced technologies, such as Proton Transfer Reaction Mass Spectrometry (PTR-MS), offer extremely high sensitivity for real-time VOC monitoring and are valuable research tools, though e-noses represent a more feasible technology for widespread, lower-cost field deployment. nih.govfrontiersin.org These advanced detection systems could revolutionize crop management by enabling a shift from preventative, broad-scale treatments to highly targeted, data-driven responses.

Q & A

Q. How can (E)-2-Hexenyl hexanoate be synthesized and characterized in laboratory settings?

Methodological Answer: this compound is synthesized via esterification of (E)-2-hexenol with hexanoic acid using acid catalysts (e.g., sulfuric acid) under controlled conditions. The reaction is monitored for completion using thin-layer chromatography (TLC). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing E/Z isomers via coupling constants in 1^1H-NMR) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Retention indices (e.g., Kovats index) and mass spectral libraries (e.g., NIST) are critical for identification .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer: Dynamic headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is highly effective for volatile compound extraction from biological matrices (e.g., fruit or insect pheromone samples). Optimization of fiber type (e.g., divinylbenzene/carboxen/polydimethylsiloxane), extraction time (30–60 min), and desorption temperature (250°C) enhances sensitivity. Quantification requires internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer: The E configuration of the double bond in this compound is critical for receptor binding in olfactory studies. Comparative bioassays using E/Z isomers can isolate stereochemical effects. For example, in insect pheromone research, electrophysiological recordings (e.g., electroantennography) quantify receptor responses to each isomer, revealing specificity in ecological signaling .

Advanced Research Questions

Q. What are the challenges in interpreting contradictory data on the stability of this compound under oxidative conditions?

Methodological Answer: Contradictions arise from varying experimental conditions (e.g., temperature, pressure, catalytic impurities). Kinetic modeling (e.g., using mechanisms validated for methyl hexanoate oxidation) can delineate dominant pathways (e.g., peroxy radical formation vs. ester cleavage). Jet-stirred reactor studies at 10 atm and 500–1000 K, combined with in situ GC sampling, resolve temperature-dependent degradation profiles .

Q. How can researchers investigate the role of this compound in insect aggregation pheromone systems?

Methodological Answer: Field trials using synthetic blends (e.g., this compound mixed with (Z)-3-hexenoate and tetradecyl isobutyrate) in controlled ratios (e.g., 1:5:1) assess attraction efficacy. Statistical analysis of trap counts (log-transformed data, ANOVA) identifies synergistic effects. Laboratory olfactometer assays further validate behavioral responses .

Q. What strategies resolve discrepancies in reported NMR chemical shifts for this compound?

Methodological Answer: Discrepancies often stem from solvent polarity or concentration effects. Standardized protocols using deuterated chloroform (CDCl3_3) at 0.1 M concentration and 600 MHz instruments improve reproducibility. Cross-validation with computational chemistry (e.g., density functional theory for 13^{13}C shift prediction) addresses assignment ambiguities .

Q. How do solvent polarity and temperature affect the esterification kinetics of this compound?

Methodological Answer: Polar aprotic solvents (e.g., dimethylformamide) accelerate esterification by stabilizing transition states, while elevated temperatures (80–100°C) reduce reaction time. Rate constants are derived via 1^1H-NMR monitoring of reactant consumption. Arrhenius plots (lnk vs. 1/T) reveal activation energies, aiding in solvent/temperature optimization .

Q. What methodological approaches are used to study olfactory receptor interactions with this compound?

Methodological Answer: Heterologous expression of human olfactory receptors in HEK293 cells, combined with calcium imaging or luciferase reporter assays, quantifies ligand-receptor activation. Dose-response curves (EC50_{50} values) and molecular docking simulations identify key binding residues. Comparative studies with odorant-binding proteins (e.g., in Drosophila) elucidate evolutionary conservation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.